molecular formula C19H18N2O2S B2983571 2-phenoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide CAS No. 2034271-08-2

2-phenoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide

Cat. No.: B2983571
CAS No.: 2034271-08-2
M. Wt: 338.43
InChI Key: YROVHENLAADPEJ-UHFFFAOYSA-N
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Description

2-phenoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide is a chemical compound supplied for laboratory research use. It is provided with high purity, exceeding 95% as confirmed by HPLC analysis . This compound has the CAS registry number 2034271-08-2 . Its molecular formula is C19H18N2O2S, and it has a molecular weight of 338.42 g/mol . The compound features a complex structure that includes phenoxy, propanamide, pyridine, and thiophene moieties, which are common in various pharmacologically active substances . Compounds with similar structural features, particularly those containing thiophene and pyridine rings, are frequently investigated in medicinal chemistry for their potential biological activity . For instance, research into related heterocyclic compounds has shown promise in the development of kinase inhibitors for targeted therapies . Researchers can utilize this compound as a building block or intermediate in chemical synthesis, or as a reference standard in analytical studies. This product is strictly for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

2-phenoxy-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-14(23-17-6-3-2-4-7-17)19(22)21-12-15-10-16(13-20-11-15)18-8-5-9-24-18/h2-11,13-14H,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROVHENLAADPEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC(=CN=C1)C2=CC=CS2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic aromatic substitution can occur on the phenoxy and thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using bromine or chlorination using thionyl chloride (SOCl2).

Major Products

    Oxidation: Sulfoxides or sulfones from the thiophene ring.

    Reduction: Amines from nitro groups.

    Substitution: Halogenated derivatives on the aromatic rings.

Scientific Research Applications

2-phenoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-phenoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiophene and pyridine rings suggests potential interactions with nucleic acids or proteins, influencing biological pathways.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Substituent Variations in Pyridine-Thiophene Derivatives

Table 1: Key Structural Differences
Compound Name Substituent on Pyridine Thiophene Position Additional Groups Molecular Weight
Target Compound 5-(Thiophen-2-yl) 2-position Phenoxy ~369.4*
2-(4-Chlorophenoxy) analog (CAS 1795421-85-0) 5-(Thiophen-3-yl) 3-position 4-Chlorophenoxy, Methyl 386.9
Compound 43 () 2-(Cyclopropylmethoxy) N/A 3-Fluoro, Methylsulfonamido ~508.5

*Estimated based on molecular formula.

Key Observations :

  • The position of the thiophene substituent (2- vs.
  • Chlorophenoxy in the CAS 1795421-85-0 compound increases hydrophobicity and molecular weight compared to the target compound’s phenoxy group .
  • Methylsulfonamido and fluorine in analogs enhance TRPV1 antagonism by improving hydrogen bonding and metabolic stability .

Heterocyclic Modifications in Propanamide Derivatives

Table 2: Bioisosteric Replacements and Their Impacts
Compound (Source) Heterocycle/Substituent Key Properties
N-(2-Ethylphenyl)-...tetrazol-5-yl () Tetrazole ring Acts as a carboxylic acid bioisostere; improves solubility and metabolic stability
Reference P6 () Thiazole, trifluoropropyl Electron-withdrawing groups enhance reactivity and target selectivity
N-(5-Ethyl-1,3,4-thiadiazol-2-yl) () Thiadiazole Electron-deficient; increases metabolic resistance

Key Observations :

  • Trifluoropropyl groups () improve lipophilicity and membrane permeability compared to the target’s unfluorinated structure .

TRPV1 Antagonist Analogs ()

Compounds 43–48 () and 42–46 () share a propanamide scaffold but feature 3-fluoro-4-methylsulfonamido phenyl groups and pyridine C-region modifications. These compounds exhibit:

  • High Yields : 70–85% synthesis efficiency.
  • Melting Points : 63–114°C, indicating crystalline stability.
  • Bioactivity : Potent TRPV1 antagonism (IC50 < 100 nM in calcium flux assays) .

In contrast, the target compound’s lack of methylsulfonamido/fluorine may reduce TRPV1 affinity but improve solubility due to the phenoxy group’s lower polarity.

Pharmacokinetic and Toxicity Insights

  • Metabolic Stability : The target compound’s thiophene may undergo oxidative metabolism, whereas trifluoromethyl -containing analogs () resist degradation .
  • Solubility: Phenoxy groups (logP ~3.5) may reduce aqueous solubility compared to methylsulfonamido derivatives (logP ~2.8) .

Biological Activity

2-Phenoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide is a compound characterized by its unique structural features, including a phenoxy group, a thiophene ring, and a pyridine moiety. This article reviews the biological activities associated with this compound, focusing on its pharmacological potential, mechanisms of action, and comparative analysis with similar compounds.

The synthesis of this compound typically involves multi-step organic reactions, often utilizing the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds. The compound's unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry.

Biological Activity

1. Antimicrobial Activity
Research has indicated that compounds with similar structural characteristics exhibit significant antimicrobial properties. For instance, derivatives containing thiophene and pyridine rings have shown promising results against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds suggest potential efficacy in treating bacterial infections.

2. Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored through various in vitro assays. Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting that this compound may also modulate inflammatory pathways effectively.

3. Neuropharmacological Effects
Compounds bearing phenoxy groups have been investigated for their neuropharmacological activities. Studies indicate that such compounds can interact with neurotransmitter systems, potentially providing therapeutic benefits for neurodegenerative diseases. For example, some phenoxy derivatives have shown affinity for serotonin receptors, which are crucial in regulating mood and cognition.

The mechanism of action for this compound is likely multifaceted:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory responses or microbial metabolism.
  • Receptor Modulation: Interaction with neurotransmitter receptors could alter signaling pathways associated with pain perception and mood regulation.

Comparative Analysis

Compound Biological Activity Mechanism of Action References
This compoundAntimicrobial, Anti-inflammatoryEnzyme inhibition, Receptor modulation
SuprofenAnti-inflammatory, AnalgesicCOX inhibition
ArticaineLocal anestheticSodium channel blockade

Case Studies and Research Findings

Recent studies have highlighted the potential of phenoxy-containing compounds in drug development:

  • Antimicrobial Studies: A study demonstrated that phenoxy derivatives exhibited bactericidal activity against Staphylococcus aureus with MIC values ranging from 15.625 to 62.5 μM, indicating their potential as antibacterial agents .
  • Neuropharmacological Research: In a model of major depressive disorder (MDD), phenoxyalkyl derivatives showed significant interaction with serotonin receptors, suggesting their use in treating mood disorders .
  • Anti-inflammatory Mechanisms: Research indicated that certain derivatives could significantly reduce levels of pro-inflammatory cytokines in vitro, showing promise for further development as anti-inflammatory agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-phenoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide, and how can reaction efficiency be optimized?

  • Methodology : Begin with a retrosynthetic analysis to identify key intermediates, such as the pyridine-thiophene core and propanamide backbone. Use cross-coupling reactions (e.g., Suzuki-Miyaura for thiophene-pyridine linkage) and amide bond formation via HATU-mediated coupling . Optimize conditions (solvent, catalyst, temperature) using computational reaction path searches (e.g., quantum chemical calculations) to reduce trial-and-error experimentation .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data discrepancies resolved?

  • Methodology : Employ 1H/13C NMR to confirm stereochemistry and functional groups, HRMS for molecular weight validation, and FT-IR for amide bond verification. If NMR signals overlap (e.g., aromatic protons in thiophene/pyridine), use 2D NMR (COSY, HSQC) or deuterated solvent shifts . For crystallographic validation, perform X-ray diffraction on single crystals grown via slow evaporation .

Q. How can researchers safely handle this compound given its potential hazards?

  • Methodology : Adhere to H313 (skin contact hazard) and H333 (inhalation risk) protocols. Use PPE (gloves, goggles, respirators) and work in a fume hood. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound across different assay systems?

  • Methodology : Perform dose-response studies in parallel assays (e.g., enzyme inhibition vs. cell-based viability). Control variables like solvent (DMSO concentration ≤0.1%), pH, and temperature. Validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity .

Q. How does the electronic nature of the thiophene-pyridine moiety influence the compound’s reactivity or binding interactions?

  • Methodology : Conduct DFT calculations to map electron density distribution and HOMO-LUMO gaps. Compare with experimental data (e.g., Hammett substituent constants for aromatic rings) to correlate electronic effects with reaction kinetics or protein-ligand binding .

Q. What computational tools are effective for predicting the metabolic stability of this compound?

  • Methodology : Use CYP450 isoform docking simulations (e.g., AutoDock Vina) to identify metabolic hotspots. Validate predictions with in vitro microsomal stability assays (human/rat liver microsomes) and LC-MS/MS metabolite profiling .

Key Research Challenges

  • Stereochemical Purity : Racemization during amide bond formation may occur; monitor via chiral HPLC .
  • Solubility Limitations : Use co-solvents (e.g., PEG-400) or salt forms for in vivo studies .

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